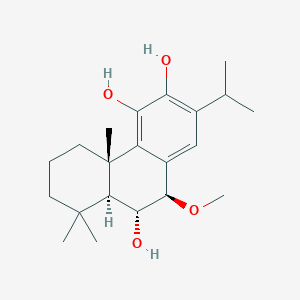
Taxodistine A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taxodistine A is a natural product found in Taxodium distichum with data available.
常见问题
Basic Research Questions
Q. What are the standard protocols for synthesizing Taxodistine A with high purity, and how can reproducibility be ensured?
- Methodology : Synthesis typically involves multi-step organic reactions, such as epoxidation or hydroxylation, as inferred from structural analogs like Taxodistine B . To ensure reproducibility:
- Document reaction conditions (temperature, catalysts, solvents) in detail .
- Use spectroscopic techniques (NMR, HRMS) to confirm purity and structure .
- Include step-by-step protocols in supplementary materials for peer validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural isomers?
- Methodology :
- NMR : Differentiates isomers via chemical shift variations in proton and carbon environments (e.g., distinguishing 11-deoxy-7-epi-taxodistine A from this compound) .
- HRMS : Validates molecular formulas with exact mass measurements (e.g., exact mass 332.2271114 for derivatives) .
- X-ray crystallography : Resolves stereochemical ambiguities if crystals are obtainable .
Q. How should researchers design initial bioactivity assays for this compound?
- Methodology :
- Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) to establish baseline activity.
- Use dose-response curves and positive/negative controls to validate specificity .
- Replicate experiments across independent trials to minimize batch variability .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Variable analysis : Compare solvent systems, cell lines, or assay protocols across studies .
- Meta-analysis : Statistically aggregate data from multiple sources to identify outliers or trends .
- Mechanistic studies : Use knock-out models or isotopic labeling to isolate this compound’s specific targets .
Q. How can researchers optimize this compound’s stability in long-term pharmacological studies?
- Methodology :
- Conduct stability assays under varying pH, temperature, and light conditions .
- Employ encapsulation techniques (e.g., liposomes) to mitigate degradation .
- Validate stability via HPLC or LC-MS at regular intervals .
Q. What computational approaches are suitable for modeling this compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Predict binding affinities using software like AutoDock or Schrödinger .
- MD simulations : Analyze conformational dynamics over microsecond timescales .
- Validate in silico results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How should conflicting spectral data for this compound derivatives be addressed?
- Methodology :
- Cross-validate with orthogonal techniques (e.g., IR for functional groups, CD for chirality) .
- Re-synthesize derivatives using alternative routes to confirm structural assignments .
- Publish raw spectral data in open repositories for peer scrutiny .
Q. Data Analysis & Presentation Guidelines
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?
- Methodology :
- Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values .
- Apply ANOVA or Student’s t-test for significance testing, with corrections for multiple comparisons .
- Report confidence intervals and effect sizes to enhance interpretability .
Q. How can researchers ensure ethical and rigorous data collection in this compound studies?
- Methodology :
- Follow institutional guidelines for chemical safety and waste disposal .
- Pre-register experimental designs on platforms like OSF to reduce bias .
- Disclose all conflicts of interest and funding sources .
Q. Tables for Quick Reference
属性
分子式 |
C21H32O4 |
|---|---|
分子量 |
348.5 g/mol |
IUPAC 名称 |
(4bS,8aS,9R,10R)-10-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4,9-triol |
InChI |
InChI=1S/C21H32O4/c1-11(2)12-10-13-14(16(23)15(12)22)21(5)9-7-8-20(3,4)19(21)17(24)18(13)25-6/h10-11,17-19,22-24H,7-9H2,1-6H3/t17-,18+,19-,21+/m0/s1 |
InChI 键 |
NAFCRWTYYJXRIX-YOUFYPILSA-N |
手性 SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@H]([C@@H]([C@@H]3[C@@]2(CCCC3(C)C)C)O)OC)O)O |
规范 SMILES |
CC(C)C1=C(C(=C2C(=C1)C(C(C3C2(CCCC3(C)C)C)O)OC)O)O |
同义词 |
taxodistine A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















